![molecular formula C19H22O5S B14278438 2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane CAS No. 138482-72-1](/img/structure/B14278438.png)
2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane is an organic compound that features a complex structure with multiple functional groups. It is known for its applications in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane typically involves multiple steps, starting with the preparation of the butoxybenzene derivative. This is followed by sulfonylation to introduce the sulfonyl group. The final step involves the formation of the oxirane ring through an epoxidation reaction. Common reagents used in these steps include sulfonyl chlorides, bases, and oxidizing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various ring-opened derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane involves its ability to react with various biological molecules. The oxirane ring can undergo nucleophilic attack by amino acids in proteins, leading to covalent modification and potential inhibition of enzyme activity. This reactivity makes it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[4-(4-Methoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane
- 2-{[4-(4-Ethoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane
- 2-{[4-(4-Propoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane
Uniqueness
Compared to similar compounds, 2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and overall chemical behavior. This makes it particularly useful in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
138482-72-1 |
|---|---|
Formule moléculaire |
C19H22O5S |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
2-[[4-(4-butoxyphenyl)sulfonylphenoxy]methyl]oxirane |
InChI |
InChI=1S/C19H22O5S/c1-2-3-12-22-15-4-8-18(9-5-15)25(20,21)19-10-6-16(7-11-19)23-13-17-14-24-17/h4-11,17H,2-3,12-14H2,1H3 |
Clé InChI |
UBYRPCCBKGDQJH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


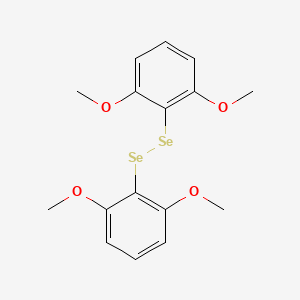
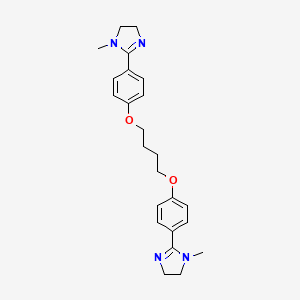
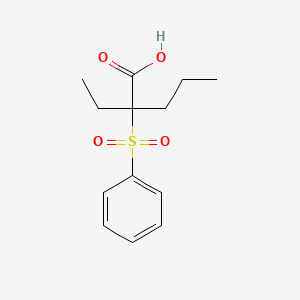
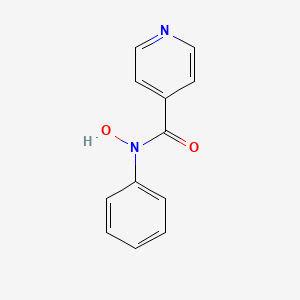
![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)

![(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B14278391.png)
![3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B14278399.png)
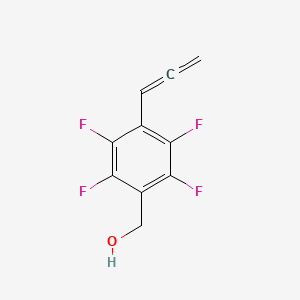
![2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B14278408.png)
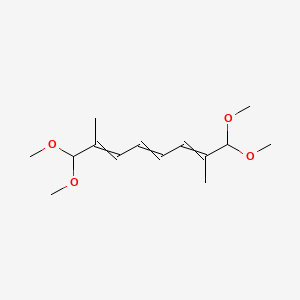

![2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal](/img/structure/B14278443.png)

